Cipamfylline

Description

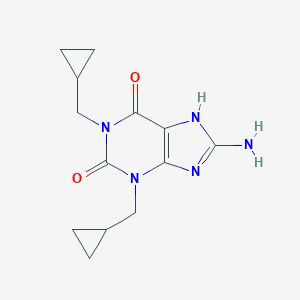

Structure

3D Structure

Properties

IUPAC Name |

8-amino-1,3-bis(cyclopropylmethyl)-7H-purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5O2/c14-12-15-9-10(16-12)17(5-7-1-2-7)13(20)18(11(9)19)6-8-3-4-8/h7-8H,1-6H2,(H3,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSPYMJJKQMWWNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C3=C(C(=O)N(C2=O)CC4CC4)NC(=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50157437 | |

| Record name | Cipamfylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50157437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132210-43-6 | |

| Record name | Cipamfylline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132210-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cipamfylline [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132210436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cipamfylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50157437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Purine-2,6-dione, 8-amino-1,3-bis(cyclopropylmethyl)-3,9-dihydro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CIPAMFYLLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AFP56R140L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cipamfylline: A Technical Overview of a Selective PDE4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cipamfylline (BRL 61063) is a xanthine derivative identified as a potent and selective inhibitor of phosphodiesterase type 4 (PDE4).[1] Synthesized in the late 1980s by Beecham-Wülfing (now part of GlaxoSmithKline), cipamfylline was investigated for its anti-inflammatory properties, primarily for the topical treatment of inflammatory skin conditions such as atopic dermatitis.[2] Although it showed some efficacy in early clinical trials, its development was discontinued in 2002 due to challenges in achieving sufficiently high plasma concentrations for systemic effects.[2] This guide provides a comprehensive technical overview of cipamfylline, summarizing the available data on its mechanism of action, clinical findings, and the experimental context of its evaluation.

Core Mechanism of Action: PDE4 Inhibition

Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory cascade, primarily responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a crucial second messenger that modulates the activity of various immune cells. By inhibiting PDE4, cipamfylline increases intracellular cAMP levels. This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and deactivates pro-inflammatory transcription factors, leading to a reduction in the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukins, and interferons.

Quantitative Data Summary

Due to the discontinuation of its development, publicly available quantitative data for cipamfylline is limited. The following tables summarize the known information.

Table 1: Compound Profile

| Property | Value | Source |

| Chemical Name | 8-Amino-1,3-bis(cyclopropylmethyl)-3,7-dihydro-1H-purine-2,6-dione | [2] |

| Molecular Formula | C₁₃H₁₇N₅O₂ | [1] |

| Molecular Weight | 275.31 g/mol | [1] |

| CAS Number | 132210-43-6 | [1] |

| Class | Xanthine derivative, PDE4 inhibitor | [1] |

Table 2: Clinical Efficacy in Atopic Dermatitis (0.15% Cream)

| Comparison | Outcome Measure | Result | p-value | Source |

| Cipamfylline vs. Vehicle | Reduction in Total Severity Score | Significantly greater with cipamfylline | <0.001 | [3] |

| Cipamfylline vs. Hydrocortisone 17-butyrate (0.1%) | Reduction in Total Severity Score | Significantly less with cipamfylline | <0.001 | [3] |

Table 3: Clinical Efficacy in Irritant Contact Dermatitis (Ointment)

| Comparison | Outcome Measure | Result | Source |

| Cipamfylline vs. Betamethasone-17-valerate | Reduction in erythema and Transepidermal Water Loss (TEWL) | No significant difference | [4] |

| Cipamfylline vs. Placebo | Reduction in erythema and Transepidermal Water Loss (TEWL) | No significant difference | [4] |

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of cipamfylline are not available in the public domain. However, based on standard practices for characterizing PDE4 inhibitors, the following methodologies would have been employed.

In Vitro PDE4 Inhibition Assay (General Protocol)

This type of assay is fundamental to determining the potency (IC50) of a compound against the target enzyme.

Methodology:

-

Enzyme Preparation: Recombinant human PDE4 (and its subtypes A, B, C, and D for selectivity profiling) would be expressed and purified.

-

Compound Dilution: Cipamfylline would be serially diluted to a range of concentrations.

-

Assay Reaction: The assay would be performed in microplates. Each well would contain the PDE4 enzyme, a specific concentration of cipamfylline (or vehicle control), and a buffer solution.

-

Initiation: The enzymatic reaction would be initiated by the addition of a known concentration of cAMP, often radiolabeled ([³H]-cAMP).

-

Incubation: The reaction mixture would be incubated for a defined period at a controlled temperature (e.g., 30°C).

-

Termination: The reaction would be stopped, often by the addition of a quenching agent.

-

Detection: The amount of hydrolyzed cAMP (AMP) or the remaining unhydrolyzed cAMP would be measured. Common methods include scintillation proximity assay (SPA), fluorescence polarization (FP), or high-performance liquid chromatography (HPLC).

-

Data Analysis: The percentage of inhibition at each cipamfylline concentration would be calculated relative to the control. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) would be determined by fitting the data to a dose-response curve.

Clinical Trial Protocol for Atopic Dermatitis (as described)

The clinical evaluation of cipamfylline cream for atopic dermatitis followed a randomized, double-blind, vehicle- and active-controlled design.[3]

Methodology:

-

Patient Selection: Adult patients with stable, symmetrical atopic dermatitis on their arms were enrolled.

-

Study Design: An international, multicenter, prospective, randomized, double-blind, left-right comparison study was conducted.[3] This design allowed for intra-patient comparison of treatments on opposite limbs.

-

Treatment Arms:

-

Cipamfylline 0.15% cream vs. vehicle cream.

-

Cipamfylline 0.15% cream vs. hydrocortisone 17-butyrate 0.1% cream.

-

-

Duration: Treatment was administered for up to 14 days.

-

Primary Endpoint: The primary efficacy measure was the change in the Total Severity Score.

-

Statistical Analysis: The differences in the reduction of the Total Severity Score between the treatment groups were statistically analyzed.

Conclusion

Cipamfylline is a well-characterized example of a selective PDE4 inhibitor from the xanthine class of compounds. While it demonstrated topical anti-inflammatory activity in clinical settings for atopic dermatitis, its development was ultimately halted due to unfavorable pharmacokinetic properties that prevented systemic application. The available data underscores the therapeutic potential of topical PDE4 inhibition for inflammatory skin diseases, a concept that has since been successfully validated with the approval of other PDE4 inhibitors for dermatological use. The story of cipamfylline also highlights the critical importance of achieving a suitable pharmacokinetic profile for successful drug development.

References

- 1. medkoo.com [medkoo.com]

- 2. Cipamfyllin – Wikipedia [de.wikipedia.org]

- 3. Randomized comparison of the type 4 phosphodiesterase inhibitor cipamfylline cream, cream vehicle and hydrocortisone 17-butyrate cream for the treatment of atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The effect of the PDE-4 inhibitor (cipamfylline) in two human models of irritant contact dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of Cipamfylline: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cipamfylline is a potent and selective phosphodiesterase-4 (PDE-4) inhibitor investigated for the topical treatment of atopic dermatitis. As a xanthine and theophylline analogue, it was developed to modulate the inflammatory cascade characteristic of this chronic skin condition. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and clinical development of Cipamfylline. It includes a summary of key clinical findings, detailed experimental methodologies from a pivotal study, and a discussion on the potential reasons for its apparent discontinuation in later-stage development. All quantitative data is presented in structured tables, and key pathways and workflows are visualized using diagrams.

Introduction

Atopic dermatitis is a chronic inflammatory skin disease with a complex pathophysiology involving immune dysregulation and a compromised skin barrier. A key observation in atopic patients is the abnormally high activity of cyclic adenosine monophosphate (cAMP)-phosphodiesterase (PDE) in leukocytes, which can be normalized in vitro by PDE inhibitors. This provided the rationale for targeting PDE4, a key enzyme in the inflammatory cascade, for the treatment of atopic dermatitis. Cipamfylline emerged as a new, potent, and selective inhibitor of PDE-4, offering a potential non-steroidal therapeutic option.

Discovery and Preclinical Development

Details regarding the specific discovery and synthesis of Cipamfylline are not extensively available in peer-reviewed literature, a common occurrence for compounds that do not progress to market. It is identified as a xanthine and a theophylline analogue. The development of Cipamfylline likely involved a lead optimization program focused on enhancing potency and selectivity for the PDE4 enzyme while maintaining suitable properties for topical delivery.

Mechanism of Action

Cipamfylline exerts its anti-inflammatory effects by selectively inhibiting phosphodiesterase-4 (PDE4). PDE4 is the predominant PDE isoform in most immune and inflammatory cells, where it hydrolyzes cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, Cipamfylline leads to an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and inactivates various pro-inflammatory transcription factors, including nuclear factor-kappa B (NF-κB). This cascade of events ultimately leads to the suppression of pro-inflammatory cytokine production, such as tumor necrosis factor-alpha (TNF-α) and various interleukins, thereby reducing the inflammatory response in the skin.

Clinical Development

The clinical development of Cipamfylline focused on its topical application for inflammatory skin conditions. The most prominent study was a randomized, double-blind, parallel-group, "proof of concept" trial in adult patients with stable, symmetrical atopic dermatitis on the arms.[1][2]

Clinical Trial in Atopic Dermatitis

This international, multicenter study aimed to compare the efficacy and safety of 0.15% Cipamfylline cream with both a vehicle cream and a moderately potent corticosteroid, 0.1% hydrocortisone 17-butyrate cream.[2]

The study employed a left-right design where patients applied the assigned treatments to symmetrical lesions on their arms for up to 14 days. The primary efficacy endpoint was the change in the Total Severity Score (TSS), a composite score of erythema, scaling, and pruritus.

The study demonstrated that Cipamfylline cream was statistically more effective than the vehicle cream in reducing the Total Severity Score. However, it was significantly less effective than the active comparator, hydrocortisone 17-butyrate cream.[2] Both investigator and patient assessments of the overall treatment response mirrored these findings.

| Treatment Group | Mean Reduction in TSS | 95% Confidence Interval | P-value (vs. Vehicle) | P-value (vs. Hydrocortisone) |

| Cipamfylline 0.15% Cream | - | - | < 0.001 | < 0.001 |

| Vehicle Cream | - | - | - | - |

| Hydrocortisone 17-butyrate 0.1% Cream | - | - | - | - |

| Difference (Vehicle - Cipamfylline) | 1.67 | 1.06, 2.28 | - | - |

| Difference (Hydrocortisone - Cipamfylline) | -2.10 | -2.93, -1.27 | - | - |

| Table 1: Efficacy of Cipamfylline Cream in Atopic Dermatitis (TSS Reduction).[2] |

Study in Irritant Contact Dermatitis

In a separate study, Cipamfylline was investigated in two human models of irritant contact dermatitis (ICD): an acute model and a model simulating chronic damage. In this pilot study, Cipamfylline ointment did not demonstrate efficacy in reducing erythema or transepidermal water loss compared to placebo.[1] In contrast, the corticosteroid comparator, betamethasone-17-valerate, showed a statistically significant reduction in these parameters in the chronic damage model.

| Treatment Group | Outcome in Acute ICD Model | Outcome in Chronic ICD Model |

| Cipamfylline Ointment | No significant difference from placebo | No significant difference from placebo |

| Placebo Ointment | - | - |

| Betamethasone-17-valerate | No significant difference | Statistically significant reduction in erythema and TEWL vs. Cipamfylline and placebo |

| Table 2: Efficacy of Cipamfylline Ointment in Irritant Contact Dermatitis.[1] |

Development Status and Future Directions

The available literature on Cipamfylline is limited to the early 2000s. The modest efficacy of the 0.15% cream in atopic dermatitis, particularly when compared to a mid-potency corticosteroid, may have tempered enthusiasm for its further development. Additionally, concerns regarding systemic absorption of topical PDE4 inhibitors and the potential for systemic side effects may have played a role. While not explicitly stated for Cipamfylline, systemic exposure is a known consideration for topically applied drugs, especially when applied to compromised skin barriers, and can be a reason for halting development.

Conclusion

Cipamfylline represented an early effort to target the PDE4 pathway for the topical treatment of atopic dermatitis. While it demonstrated a statistically significant, albeit modest, clinical effect compared to vehicle, it did not match the efficacy of a mid-potency corticosteroid. The lack of efficacy in a human model of irritant contact dermatitis further complicated its development profile. The absence of more recent publications suggests that the development of Cipamfylline was likely discontinued. Nevertheless, the investigation of Cipamfylline contributed to the growing body of evidence supporting PDE4 inhibition as a valid therapeutic strategy for inflammatory skin diseases, paving the way for the development of other topical PDE4 inhibitors that have since reached the market.

References

- 1. The effect of the PDE-4 inhibitor (cipamfylline) in two human models of irritant contact dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Randomized comparison of the type 4 phosphodiesterase inhibitor cipamfylline cream, cream vehicle and hydrocortisone 17-butyrate cream for the treatment of atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

Cipamfylline's Role in Cyclic AMP Modulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cipamfylline (also known as BPN-14770 or Zatolmilast) is a potent and selective allosteric inhibitor of phosphodiesterase-4D (PDE4D), an enzyme critical to the regulation of intracellular cyclic adenosine monophosphate (cAMP). By inhibiting PDE4D, cipamfylline prevents the degradation of cAMP, leading to its accumulation and the subsequent activation of downstream signaling pathways, such as the Protein Kinase A (PKA) pathway. This mechanism is being explored for therapeutic potential in neurological conditions marked by cAMP deficiency, including Fragile X syndrome and Alzheimer's disease, as well as in inflammatory disorders like atopic dermatitis.[1][2][3][4] This guide details the mechanism of action, quantitative pharmacology, and relevant experimental methodologies for studying cipamfylline's role in cAMP modulation.

Mechanism of Action: Selective PDE4D Inhibition

Cyclic AMP is a ubiquitous second messenger that mediates a vast array of physiological processes.[5] Its intracellular concentration is tightly controlled by a balance between its synthesis by adenylyl cyclase and its degradation by phosphodiesterases (PDEs).[6] The PDE4 enzyme family is the primary regulator of cAMP hydrolysis in inflammatory cells and brain cells.[7][8]

Cipamfylline exerts its effect by selectively inhibiting the PDE4D isoform.[1][9] Unlike traditional PDE4 inhibitors that bind to the highly conserved catalytic site, cipamfylline is an allosteric inhibitor that binds to a distinct, primate-specific region on the N-terminus of the enzyme.[3] This selective, allosteric inhibition prevents the conversion of cAMP into its inactive form, 5'-adenosine monophosphate (5'-AMP). The resulting increase in intracellular cAMP levels enhances the signaling of the cAMP-PKA-CREB pathway, which is crucial for synaptic plasticity, learning, and memory.[9]

Signaling Pathway Diagram

The following diagram illustrates the molecular cascade affected by cipamfylline.

Quantitative Pharmacological Data

Cipamfylline demonstrates high potency and selectivity for the PDE4D enzyme. Its inhibitory capacity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity.

| Compound | Target Enzyme/Variant | IC50 Value (nM) | Notes |

| Cipamfylline (BPN-14770) | PDE4D7 | 7.8 | Allosteric inhibitor.[1] |

| Cipamfylline (BPN-14770) | PDE4D3 | 7.4 | Allosteric inhibitor. |

| Cipamfylline (BPN-14770) | Humanized mouse PDE4D | 2.9 ± 0.3 | Mutation increases potency 46-fold vs. wild-type. |

Experimental Protocols

Assessing the modulatory effect of cipamfylline on cAMP levels involves both in vitro enzyme assays and cell-based or in vivo experiments.

In Vitro PDE4D Inhibition Assay

This protocol provides a general framework for measuring the direct inhibitory effect of cipamfylline on PDE4D enzyme activity. Commercial kits are widely available for this purpose.

Objective: To determine the IC50 value of cipamfylline for the PDE4D enzyme.

Materials:

-

Recombinant human PDE4D enzyme

-

Cipamfylline (BPN-14770) stock solution

-

cAMP substrate solution

-

5'-Nucleotidase solution

-

PDE assay buffer

-

96-well microplates

-

Phosphate detection reagent (e.g., Malachite Green)

-

Microplate reader

Methodology:

-

Compound Preparation: Prepare a serial dilution of cipamfylline in the appropriate assay buffer to create a range of concentrations for testing.

-

Reaction Setup: In a 96-well microplate, add the following to each well:

-

10 µL of cipamfylline dilution (or vehicle control).

-

20 µL of cAMP substrate solution.

-

5 µL of PDE assay buffer.

-

10 µL of 5'-nucleotidase solution.

-

-

Enzyme Addition: Initiate the reaction by adding 5 µL of the PDE4D enzyme solution to each well.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes). During this time, active PDE4D will convert cAMP to 5'-AMP, and the 5'-nucleotidase will convert 5'-AMP to adenosine and inorganic phosphate (Pi).

-

Phosphate Detection: Stop the reaction and quantify the amount of inorganic phosphate generated by adding the phosphate detection reagent.

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 620 nm) using a microplate reader.

-

Data Analysis: The amount of phosphate produced is proportional to PDE4D activity. Calculate the percent inhibition for each cipamfylline concentration relative to the vehicle control. Plot the percent inhibition against the log of the cipamfylline concentration and use non-linear regression to determine the IC50 value.

In Vivo Brain cAMP Measurement Assay

This protocol outlines the measurement of cAMP levels in brain tissue following the administration of cipamfylline, as described in studies with humanized PDE4D mice.[3]

Objective: To quantify the effect of cipamfylline on cAMP levels in a specific brain region (e.g., hippocampus).

Materials:

-

Cipamfylline (BPN-14770) formulated for oral gavage

-

Experimental animals (e.g., humanized PDE4D mice)

-

Surgical tools for dissection

-

Liquid nitrogen

-

Tissue homogenizer

-

cAMP complete ELISA kit

-

Protein assay kit (e.g., BCA)

Methodology:

-

Dosing: Administer various doses of cipamfylline or a vehicle control to the animals via oral gavage.[9]

-

Tissue Collection: At a specified time point post-dosing (e.g., 1 hour), euthanize the animals by rapid decapitation.[3]

-

Dissection and Preservation: Immediately dissect the brain on ice, isolate the region of interest (e.g., hippocampus), flash-freeze the tissue in liquid nitrogen, and store at -80°C until analysis.[3]

-

Homogenization: On the day of the assay, homogenize the frozen brain samples in the appropriate lysis buffer provided with the ELISA kit.

-

Quantification: Analyze the samples using a competitive cAMP ELISA kit according to the manufacturer's protocol.[3] This typically involves incubating the sample with a fixed amount of horseradish peroxidase (HRP)-labeled cAMP and a cAMP-specific antibody in a pre-coated plate.

-

Protein Normalization: Determine the total protein concentration in each homogenate using a standard protein assay to normalize the cAMP levels.

-

Data Analysis: Calculate the cAMP concentration (e.g., in pmol) per milligram of total protein. Compare the cAMP levels in the cipamfylline-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA).[3]

Experimental Workflow Diagram

The following diagram outlines the logical flow of the in vivo cAMP measurement experiment.

Conclusion

Cipamfylline is a highly selective, next-generation PDE4D inhibitor that effectively modulates the cyclic AMP signaling pathway. Its allosteric mechanism of action and high potency make it a valuable tool for neuroscience and inflammation research. The experimental frameworks provided herein offer standardized approaches for quantifying its pharmacological effects, facilitating further investigation into its therapeutic potential for a range of challenging neurological and inflammatory disorders.

References

- 1. axonmedchem.com [axonmedchem.com]

- 2. medkoo.com [medkoo.com]

- 3. Phosphodiesterase 4D Inhibition Shows Promise for Treatment of Cognitive Disorders, Fragile X and Alzheimer’s Disease - - Practical Neurology [practicalneurology.com]

- 4. Randomized comparison of the type 4 phosphodiesterase inhibitor cipamfylline cream, cream vehicle and hydrocortisone 17-butyrate cream for the treatment of atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pure.amsterdamumc.nl [pure.amsterdamumc.nl]

- 6. Frontiers | A Novel PDE4D Inhibitor BPN14770 Reverses Scopolamine-Induced Cognitive Deficits via cAMP/SIRT1/Akt/Bcl-2 Pathway [frontiersin.org]

- 7. Memory enhancing effects of BPN14770, an allosteric inhibitor of phosphodiesterase-4D, in wild-type and humanized mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchwithrutgers.com [researchwithrutgers.com]

Early-Stage Efficacy of Cipamfylline: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the publicly available early-stage research on the efficacy of Cipamfylline. A comprehensive understanding of its therapeutic potential requires access to the full, unpublished preclinical and clinical data.

Executive Summary

Cipamfylline is a potent and selective phosphodiesterase-4 (PDE-4) inhibitor investigated for its anti-inflammatory properties in dermatological conditions. Early-stage clinical research in atopic dermatitis has demonstrated its superiority over vehicle in reducing disease severity, although it was found to be less potent than a topical corticosteroid.[1] Further investigation in irritant contact dermatitis did not show significant efficacy in the models studied. This guide provides an in-depth overview of the available efficacy data, experimental methodologies, and the underlying mechanism of action of Cipamfylline.

Quantitative Efficacy Data

The following tables summarize the key efficacy findings from early-stage clinical trials involving Cipamfylline.

Table 1: Clinical Efficacy of Cipamfylline Cream (0.15%) in Atopic Dermatitis [1]

| Efficacy Endpoint | Comparison | Result | 95% Confidence Interval | P-value |

| Change in Total Severity Score (TSS) | Cipamfylline vs. Vehicle | 1.67 (greater reduction with Cipamfylline) | 1.06, 2.28 | < 0.001 |

| Change in Total Severity Score (TSS) | Cipamfylline vs. Hydrocortisone 17-butyrate (0.1%) | -2.10 (lesser reduction with Cipamfylline) | -2.93, -1.27 | < 0.001 |

Data from a 14-day, randomized, double-blind, left-right study in adult patients with stable symmetrical atopic dermatitis.

Table 2: Clinical Efficacy of Cipamfylline Ointment in Irritant Contact Dermatitis (ICD)

| Model | Comparison | Outcome |

| Acute ICD | Cipamfylline vs. Placebo | No significant differences observed in erythema and transepidermal water loss (TEWL). |

| Chronic ICD | Cipamfylline vs. Betamethasone-17-valerate | Betamethasone-17-valerate showed a statistically significant reduction in erythema and TEWL compared to Cipamfylline. |

Data from a pilot study in healthy volunteers with irritant-induced contact dermatitis.

Mechanism of Action: PDE-4 Inhibition

Cipamfylline exerts its anti-inflammatory effects by selectively inhibiting phosphodiesterase-4 (PDE-4), an enzyme predominantly found in immune and inflammatory cells.[2][3][4] PDE-4 is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a key intracellular second messenger. By inhibiting PDE-4, Cipamfylline leads to an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn modulates the transcription of various genes, leading to a reduction in the production of pro-inflammatory cytokines (e.g., TNF-α, IL-12) and an increase in anti-inflammatory mediators.[2][4][5] This ultimately suppresses the inflammatory cascade characteristic of atopic dermatitis.

Caption: Cipamfylline inhibits PDE-4, increasing cAMP and leading to anti-inflammatory effects.

Experimental Protocols

Preclinical: In Vitro PDE-4 Inhibition Assay (General Protocol)

While specific preclinical data for Cipamfylline is not publicly available, a typical in vitro assay to determine the half-maximal inhibitory concentration (IC50) of a PDE-4 inhibitor would follow these general steps:

-

Enzyme and Substrate Preparation: Recombinant human PDE-4 enzyme is used. The substrate, cAMP, is labeled with a fluorescent marker.

-

Compound Dilution: Cipamfylline is serially diluted to a range of concentrations.

-

Reaction Incubation: The PDE-4 enzyme, fluorescently labeled cAMP, and Cipamfylline (or vehicle control) are incubated together in a microplate.

-

Detection: The reaction is stopped, and the amount of hydrolyzed cAMP is measured using a suitable detection method, such as fluorescence polarization or FRET.

-

Data Analysis: The percentage of PDE-4 inhibition at each Cipamfylline concentration is calculated relative to the control. The IC50 value is determined by fitting the data to a dose-response curve.

Clinical: Randomized, Double-Blind, Left-Right Study in Atopic Dermatitis

The primary clinical evidence for Cipamfylline's efficacy comes from a multicenter, prospective, randomized, double-blind, left-right comparative study.

Objective: To compare the efficacy and safety of Cipamfylline cream with vehicle and a topical corticosteroid in adult patients with atopic dermatitis.

Study Design:

-

Randomization: Patients were randomly assigned to one of two treatment groups: Cipamfylline vs. vehicle or Cipamfylline vs. hydrocortisone 17-butyrate.

-

Blinding: Both the investigator and the patient were blinded to the treatment allocation.

-

Left-Right Comparison: In each patient, symmetrical lesions on the left and right arms were randomly assigned to receive one of the two treatments being compared in their group. This intra-patient control minimizes variability.

-

Patient Population: Adult patients with stable, symmetrical atopic dermatitis on their arms.

-

Treatment: Creams were applied to the designated lesions for up to 14 days.

-

Primary Efficacy Endpoint: The primary outcome was the change in the Total Severity Score (TSS), which assesses the severity of erythema, induration, and pruritus.

Caption: Workflow of a randomized, double-blind, left-right topical clinical trial.

Conclusion and Future Directions

Early-stage research indicates that Cipamfylline is a promising topical anti-inflammatory agent for atopic dermatitis, with a favorable efficacy profile compared to vehicle. Its mechanism as a PDE-4 inhibitor is well-established for anti-inflammatory effects. However, the limited publicly available data, particularly the absence of preclinical IC50 values and detailed dose-ranging studies, highlights the need for further research to fully characterize its therapeutic potential. Future studies should aim to establish the optimal formulation and dosage, further delineate its safety profile in larger patient populations, and explore its efficacy in other inflammatory skin disorders.

References

- 1. Randomized comparison of the type 4 phosphodiesterase inhibitor cipamfylline cream, cream vehicle and hydrocortisone 17-butyrate cream for the treatment of atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

Cipamfylline: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cipamfylline (BRL-61063) is a synthetic xanthine derivative that was investigated for its potential as a topical anti-inflammatory agent.[1] It is a potent and selective inhibitor of phosphodiesterase type 4 (PDE4), an enzyme crucial in the inflammatory cascade.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of Cipamfylline, along with available experimental data. Development of Cipamfylline was discontinued in 2002 due to the inability to achieve sufficiently high plasma concentrations for systemic efficacy.[1]

Chemical Structure and Properties

Cipamfylline is an 8-amino-1,3-bis(cyclopropylmethyl)-3,7-dihydro-1H-purine-2,6-dione.[1] Its chemical structure is characterized by a purine-2,6-dione core, substituted with two cyclopropylmethyl groups at positions 1 and 3, and an amino group at position 8.

Table 1: Chemical and Physical Properties of Cipamfylline

| Property | Value | Source |

| IUPAC Name | 8-amino-1,3-bis(cyclopropylmethyl)-3,7-dihydro-1H-purine-2,6-dione | [1] |

| Synonyms | BRL-61063, BRL 61063, BRL61063 | [1] |

| CAS Number | 132210-43-6 | [1] |

| Chemical Formula | C13H17N5O2 | [1] |

| Molecular Weight | 275.31 g/mol | [1] |

| SMILES | C1CC1CN2C3=C(N=C(N3C(=O)N(C2=O)CC4CC4)N) | [1] |

Mechanism of Action: PDE4 Inhibition

Cipamfylline exerts its anti-inflammatory effects through the selective inhibition of phosphodiesterase type 4 (PDE4). PDE4 is a key enzyme in the inflammatory signaling pathway, responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, Cipamfylline leads to an accumulation of intracellular cAMP in immune and inflammatory cells.

Increased cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and regulates the activity of various downstream targets, including transcription factors like cAMP response element-binding protein (CREB). This signaling cascade ultimately leads to the downregulation of pro-inflammatory mediators and the upregulation of anti-inflammatory cytokines.

Pharmacodynamic and Pharmacokinetic Properties

Detailed public data on the pharmacodynamic and pharmacokinetic properties of Cipamfylline are limited. The discontinuation of its development has resulted in a scarcity of published quantitative data.

Table 2: Summary of Available Pharmacodynamic and Pharmacokinetic Information

| Parameter | Observation | Source |

| Potency | Potent inhibitor of PDE4 | [1][2] |

| Selectivity | Selective for PDE4 | [1][2] |

| Absorption | Insufficient to achieve therapeutic plasma levels | [1] |

| Distribution | Not publicly available | |

| Metabolism | Not publicly available | |

| Excretion | Not publicly available |

Clinical Studies in Atopic Dermatitis

Cipamfylline was evaluated in a randomized, double-blind, multicenter clinical trial for the treatment of atopic dermatitis. The study compared the efficacy and safety of 0.15% Cipamfylline cream with a vehicle cream and 0.1% hydrocortisone 17-butyrate cream.

Table 3: Summary of Clinical Trial Results in Atopic Dermatitis

| Outcome Measure | Cipamfylline vs. Vehicle | Cipamfylline vs. Hydrocortisone 17-butyrate | Source |

| Total Severity Score | Significantly greater reduction (p < 0.001) | Significantly less reduction (p < 0.001) | [2] |

| Investigator's Global Assessment | More effective | Less effective | [2] |

| Patient's Global Assessment | More effective | Less effective | [2] |

Experimental Protocol: Clinical Trial in Atopic Dermatitis

Objective: To compare the efficacy and safety of topical Cipamfylline cream with vehicle and a corticosteroid cream in adult patients with atopic dermatitis.

Study Design: A multicenter, prospective, randomized, double-blind, parallel-group, left-right comparison study.

Patient Population: Adult patients with stable, symmetrical atopic dermatitis on their arms.

Interventions:

-

Cipamfylline 0.15% cream applied to one arm.

-

Vehicle cream applied to the contralateral arm.

-

A separate cohort compared Cipamfylline 0.15% cream with hydrocortisone 17-butyrate 0.1% cream in the same left-right manner.

-

Treatments were applied twice daily for up to 14 days.

Outcome Measures:

-

Primary: Change in the Total Severity Score (TSS), assessing erythema, scaling, and pruritus.

-

Secondary: Investigator's and patient's overall assessment of treatment response.

Statistical Analysis: The differences in the reduction of the TSS between treatments were analyzed using appropriate statistical methods.

Conclusion

Cipamfylline is a potent and selective PDE4 inhibitor with demonstrated topical anti-inflammatory activity in a clinical setting for atopic dermatitis. While it proved to be more effective than its vehicle, it was less potent than a mid-strength topical corticosteroid. The primary limitation that led to the cessation of its development was the inability to achieve adequate systemic exposure for potential broader applications. The available data on Cipamfylline, particularly its mechanism of action, provides valuable insights for the ongoing development of novel PDE4 inhibitors for various inflammatory and immunological disorders.

References

Investigating the Anti-inflammatory Effects of Cipamfylline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cipamfylline is a selective phosphodiesterase 4 (PDE4) inhibitor that has been investigated for its anti-inflammatory properties, particularly in the context of dermatological conditions. As a modulator of intracellular cyclic adenosine monophosphate (cAMP) levels, Cipamfylline influences the production of key pro- and anti-inflammatory cytokines. This technical guide provides an in-depth overview of the anti-inflammatory effects of Cipamfylline, detailing its mechanism of action, summarizing available clinical and representative preclinical data, and outlining key experimental protocols for its evaluation.

Introduction: The Role of PDE4 in Inflammation

Phosphodiesterase 4 (PDE4) is a critical enzyme in the inflammatory cascade, primarily expressed in immune cells such as T cells, monocytes, and macrophages.[1] PDE4 hydrolyzes cyclic adenosine monophosphate (cAMP), a key second messenger that plays a pivotal role in regulating inflammatory responses.[2] By inhibiting PDE4, compounds like Cipamfylline increase intracellular cAMP levels, which in turn activates Protein Kinase A (PKA).[3] This activation leads to the modulation of gene transcription for various cytokines, generally resulting in the downregulation of pro-inflammatory mediators and the upregulation of anti-inflammatory ones.[4][5]

Mechanism of Action: Cipamfylline as a PDE4 Inhibitor

The primary mechanism of action of Cipamfylline is the selective inhibition of the PDE4 enzyme. This inhibition leads to an accumulation of intracellular cAMP. The elevated cAMP levels activate PKA, which then phosphorylates and activates the transcription factor cAMP response element-binding protein (CREB). Activated CREB promotes the transcription of anti-inflammatory genes, such as Interleukin-10 (IL-10). Concurrently, the cAMP/PKA pathway can interfere with the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling pathway, leading to a reduction in the expression of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[6][7][8]

Quantitative Data on Anti-inflammatory Effects

Clinical Efficacy of Cipamfylline

Clinical studies have evaluated the efficacy of topical Cipamfylline in inflammatory skin conditions.

Table 1: Clinical Trial Results for Cipamfylline in Irritant Contact Dermatitis [9]

| Parameter | Cipamfylline Ointment | Betamethasone-17-valerate | Placebo Ointment |

| Erythema Score | No significant reduction | Statistically significant reduction | No significant reduction |

| Transepidermal Water Loss (TEWL) | No significant reduction | Statistically significant reduction | No significant reduction |

| Epidermal Proliferation (Immunohistochemistry) | No significant suppression | Significant suppression | No significant suppression |

Study Design: A randomized, placebo-controlled pilot study in healthy volunteers with sodium dodecyl sulphate-induced irritant contact dermatitis.[9]

Table 2: Clinical Trial Results for Cipamfylline in Atopic Dermatitis [10]

| Parameter | Cipamfylline Cream (0.15%) | Hydrocortisone 17-butyrate Cream (0.1%) | Vehicle Cream |

| Reduction in Total Severity Score | Significantly greater than vehicle (P < 0.001) | Significantly greater than Cipamfylline (P < 0.001) | - |

Study Design: An international, multicenter, randomized, double-blind, left-right comparison study in adult patients with stable symmetrical atopic dermatitis.[10]

Representative Preclinical Data for Selective PDE4 Inhibitors

While specific preclinical data on Cipamfylline's effect on cytokine inhibition is limited in publicly available literature, the following tables present representative data from other well-characterized selective PDE4 inhibitors, Roflumilast and Apremilast, to illustrate the expected anti-inflammatory profile.

Table 3: Representative In Vitro Cytokine Inhibition by Selective PDE4 Inhibitors

| Cytokine | Roflumilast (IC50) | Apremilast (IC50) |

| TNF-α | ~0.8 nM (in human neutrophils)[11] | Similar to lenalidomide[4] |

| IL-6 | Not significantly affected[12] | Decreased in vivo (potentially indirect effect)[13] |

| IL-10 | Increased serum levels in vivo[14] | Upregulated[4] |

Data is compiled from studies on Roflumilast and Apremilast and is intended to be representative of the PDE4 inhibitor class.

Experimental Protocols

In Vitro Cytokine Release Assay from Peripheral Blood Mononuclear Cells (PBMCs)

This assay is crucial for evaluating the direct anti-inflammatory effects of a compound on primary human immune cells.

Methodology:

-

PBMC Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from fresh human whole blood using Ficoll-Paque density gradient centrifugation.[15]

-

Cell Culture: Resuspend PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[16]

-

Plating: Seed the cells in a 96-well plate at a density of 2 x 10^5 cells/well.

-

Compound Treatment: Pre-incubate the cells with varying concentrations of Cipamfylline or vehicle control for 1 hour.

-

Stimulation: Stimulate the cells with an inflammatory agent, such as Lipopolysaccharide (LPS) at a final concentration of 100 ng/mL, to induce cytokine production.[17]

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[18]

-

Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

-

Cytokine Quantification: Measure the concentrations of TNF-α, IL-6, and IL-10 in the supernatants using specific Enzyme-Linked Immunosorbent Assays (ELISA) or a multiplex bead-based immunoassay.

-

Data Analysis: Calculate the percentage of cytokine inhibition for each concentration of Cipamfylline compared to the vehicle-treated, LPS-stimulated control. Determine the IC50 value (the concentration of the compound that inhibits cytokine production by 50%).

Intracellular cAMP Measurement Assay

This assay directly measures the primary pharmacological effect of Cipamfylline.

Methodology:

-

Cell Culture: Culture a suitable cell line (e.g., HEK293 cells or PBMCs) in the appropriate medium.

-

Compound Treatment: Treat the cells with different concentrations of Cipamfylline or a vehicle control for a specified period. To prevent cAMP degradation by other phosphodiesterases, a non-selective PDE inhibitor like 3-isobutyl-1-methylxanthine (IBMX) can be included.[19]

-

Cell Lysis: Lyse the cells using the buffer provided in a commercial cAMP assay kit.

-

cAMP Quantification: Measure the intracellular cAMP levels using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or a Fluorescence Resonance Energy Transfer (FRET)-based assay.[1][19][20] These assays typically involve a labeled cAMP tracer that competes with the cellular cAMP for binding to a specific antibody.

-

Data Analysis: Generate a standard curve using known concentrations of cAMP. Determine the cAMP concentration in the cell lysates by interpolating from the standard curve. Plot the cAMP concentration against the Cipamfylline concentration to determine the dose-dependent effect.

Conclusion

Cipamfylline, as a selective PDE4 inhibitor, demonstrates anti-inflammatory potential by modulating the production of key cytokines through the elevation of intracellular cAMP. While clinical studies in dermatology have shown mixed but generally positive results compared to placebo, a more comprehensive understanding of its preclinical efficacy, particularly its specific impact on a broader range of inflammatory mediators, is essential for its future development. The experimental protocols outlined in this guide provide a framework for the detailed characterization of the anti-inflammatory properties of Cipamfylline and other novel PDE4 inhibitors. Further research focusing on the in-depth molecular mechanisms and broader therapeutic applications of Cipamfylline is warranted.

References

- 1. FRET measurements of intracellular cAMP concentrations and cAMP analog permeability in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The effect of apremilast therapy on skin cytokine levels in patients with psoriasis | Russian Open Medical Journal [romj.org]

- 4. Apremilast - Wikipedia [en.wikipedia.org]

- 5. Apremilast Decreased Proinflammatory Cytokines and Subsequently Increased Inhibitory ones in Psoriasis: A Prospective Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NF-κB: A Double-Edged Sword Controlling Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. The effect of the PDE-4 inhibitor (cipamfylline) in two human models of irritant contact dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Randomized comparison of the type 4 phosphodiesterase inhibitor cipamfylline cream, cream vehicle and hydrocortisone 17-butyrate cream for the treatment of atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Roflumilast inhibits the release of chemokines and TNF-α from human lung macrophages stimulated with lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Clinical Relevance of the Anti-inflammatory Effects of Roflumilast on Human Bronchus: Potentiation by a Long-Acting Beta-2-Agonist [frontiersin.org]

- 13. The Pharmacodynamic Impact of Apremilast, an Oral Phosphodiesterase 4 Inhibitor, on Circulating Levels of Inflammatory Biomarkers in Patients with Psoriatic Arthritis: Substudy Results from a Phase III, Randomized, Placebo-Controlled Trial (PALACE 1) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pre-Clinical Assessment of Roflumilast Therapy in a Thoracic Model of Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 15. resources.revvity.com [resources.revvity.com]

- 16. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - DE [thermofisher.com]

- 17. LPS induced inflammatory responses in human peripheral blood mononuclear cells is mediated through NOX4 and Giα dependent PI-3kinase signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Measurement of Intracellular cAMP Levels Using the Cyclic Nucleotide XP Enzymatic Immunoassay Kit in Bacteria [bio-protocol.org]

Methodological & Application

Application Notes and Protocols for Cipamfylline Cream Formulation in Clinical Trials

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cipamfylline is a potent and selective phosphodiesterase-4 (PDE4) inhibitor that has been investigated for the topical treatment of atopic dermatitis. By inhibiting PDE4, Cipamfylline increases intracellular cyclic adenosine monophosphate (cAMP) levels, leading to a reduction in the production of pro-inflammatory cytokines. These application notes provide a comprehensive overview of a representative formulation for a 0.15% Cipamfylline cream intended for clinical trials, along with detailed experimental protocols for its preparation, quality control, and clinical evaluation.

Mechanism of Action: PDE4 Inhibition in Atopic Dermatitis

Cipamfylline exerts its anti-inflammatory effects by selectively inhibiting the PDE4 enzyme. In atopic dermatitis, overactive PDE4 in immune cells leads to the degradation of cAMP. By blocking this degradation, Cipamfylline increases intracellular cAMP levels. This, in turn, activates Protein Kinase A (PKA), which subsequently phosphorylates and inactivates transcription factors, such as NF-κB, that are responsible for the transcription of pro-inflammatory cytokine genes. The ultimate result is a decrease in the production of key inflammatory mediators like IL-4, IL-5, and TNF-α, which play a crucial role in the pathophysiology of atopic dermatitis.

Representative Cipamfylline Cream Formulation (0.15%)

While the exact composition of the cream used in historical clinical trials is not publicly available, the following represents a standard oil-in-water (o/w) emulsion formulation suitable for a topical PDE4 inhibitor like Cipamfylline.

| Ingredient | Function | Representative Concentration (% w/w) |

| Active Pharmaceutical Ingredient (API) | ||

| Cipamfylline | PDE4 Inhibitor | 0.15 |

| Oil Phase | ||

| Cetostearyl Alcohol | Emulsifier, Thickener | 10.0 |

| White Soft Paraffin | Emollient, Occlusive | 15.0 |

| Liquid Paraffin | Emollient | 5.0 |

| Aqueous Phase | ||

| Purified Water | Solvent | q.s. to 100 |

| Propylene Glycol | Humectant, Solvent | 10.0 |

| Glycerin | Humectant | 5.0 |

| Excipients | ||

| Polysorbate 80 | Emulsifier | 2.0 |

| Phenoxyethanol | Preservative | 0.5 |

| Citric Acid Monohydrate | pH Adjuster | As needed |

| Sodium Citrate Dihydrate | pH Adjuster | As needed |

Experimental Protocols

Preparation of 0.15% Cipamfylline Cream (Oil-in-Water Emulsion)

This protocol outlines the laboratory-scale preparation of the representative Cipamfylline cream formulation.

Methodology:

-

Oil Phase Preparation: In a suitable vessel, combine cetostearyl alcohol, white soft paraffin, and liquid paraffin. Heat to 70-75°C with continuous stirring until all components are melted and homogenous.

-

Aqueous Phase Preparation: In a separate vessel, combine purified water, propylene glycol, and glycerin. Heat to 70-75°C with stirring until a clear solution is formed.

-

API Dispersion: In a small, separate container, disperse the accurately weighed Cipamfylline powder in a portion of the heated propylene glycol from the aqueous phase.

-

Emulsification: Slowly add the oil phase to the aqueous phase with continuous high-shear mixing to form a primary emulsion.

-

API Incorporation: Add the Cipamfylline dispersion to the emulsion and continue mixing.

-

Homogenization: Homogenize the mixture using a suitable homogenizer to achieve a uniform and fine globule size distribution.

-

Cooling and Preservation: Allow the emulsion to cool to below 40°C with gentle stirring. Add phenoxyethanol and mix until uniformly dispersed.

-

pH Adjustment: Check the pH of the cream and adjust to a skin-compatible range (typically 4.5-5.5) using a citric acid/sodium citrate buffer solution.

-

Final Mixing and Packaging: Continue gentle mixing until the cream is uniform. Package the final product into appropriate containers for clinical trials.

Quality Control Testing of Cipamfylline Cream

The following tests are essential to ensure the quality, safety, and consistency of the Cipamfylline cream batches for clinical use.

| Parameter | Method | Acceptance Criteria |

| Appearance | Visual inspection | A smooth, white, homogenous cream, free from foreign matter and phase separation. |

| pH | pH meter (10% aqueous dispersion) | 4.5 - 5.5 |

| Viscosity | Rotational viscometer (e.g., Brookfield) with appropriate spindle and speed | Within predefined range (e.g., 20,000 - 50,000 cP) to ensure spreadability and stability. |

| Assay (Cipamfylline) | High-Performance Liquid Chromatography (HPLC) with UV detection | 90.0% - 110.0% of the label claim (0.15% w/w). |

| Content Uniformity | HPLC analysis of multiple samples from a single container and from different containers | Relative Standard Deviation (RSD) ≤ 6.0%. |

| Microbial Limits | USP <61> and <62> | Total Aerobic Microbial Count: ≤100 CFU/g; Total Yeast and Mold Count: ≤10 CFU/g; Absence of Staphylococcus aureus and Pseudomonas aeruginosa. |

| Particle/Globule Size | Light microscopy or laser diffraction | Uniform distribution with a mean globule size within a specified range (e.g., 1-10 µm). |

Clinical Trial Protocol for Cipamfylline Cream

The following outlines a representative Phase II clinical trial design to evaluate the efficacy and safety of 0.15% Cipamfylline cream in adult patients with atopic dermatitis.

Clinical Trial Data Summary

The following tables summarize key data from a pivotal randomized, double-blind, vehicle-controlled study of 0.15% Cipamfylline cream in adult patients with stable symmetrical atopic dermatitis on the arms.[1]

Table 1: Patient Demographics and Baseline Characteristics

| Characteristic | Cipamfylline 0.15% Cream | Vehicle Cream |

| Number of Patients | 102 | 102 |

| Mean Age (years) | 32.4 | 31.9 |

| Gender (% Female) | 55% | 58% |

| Mean Baseline Total Severity Score | 6.8 | 6.7 |

Table 2: Efficacy Outcomes at Day 14

| Endpoint | Cipamfylline 0.15% Cream | Vehicle Cream | p-value |

| Mean Reduction in Total Severity Score | 3.5 | 1.8 | <0.001 |

| Investigator's Global Assessment (% Improved) | 75% | 45% | <0.001 |

| Patient's Global Assessment (% Improved) | 72% | 42% | <0.001 |

Table 3: Summary of Adverse Events

| Adverse Event | Cipamfylline 0.15% Cream (n=102) | Vehicle Cream (n=102) |

| Application Site Burning | 5 (4.9%) | 2 (2.0%) |

| Application Site Pruritus | 3 (2.9%) | 4 (3.9%) |

| Skin Infection | 1 (1.0%) | 2 (2.0%) |

Note: The development of Cipamfylline was discontinued in 2002 due to the inability to achieve sufficiently high plasma levels for systemic indications, not due to lack of topical efficacy or safety.

Conclusion

Cipamfylline, as a 0.15% cream, has demonstrated statistically significant efficacy in reducing the signs and symptoms of atopic dermatitis compared to a vehicle cream.[1] The provided representative formulation and protocols offer a robust framework for the development and clinical evaluation of topical Cipamfylline. Adherence to stringent quality control measures is paramount to ensure the safety, efficacy, and consistency of the investigational product throughout the clinical trial process.

References

Techniques for Measuring Cipamfylline Efficacy In Vivo: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cipamfylline is a selective phosphodiesterase 4 (PDE-4) inhibitor, a class of drugs known for their anti-inflammatory properties. By inhibiting the PDE-4 enzyme, Cipamfylline increases intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger that modulates the activity of various inflammatory cells. This mechanism of action makes Cipamfylline a promising therapeutic candidate for inflammatory respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma. These application notes provide a comprehensive overview of the in vivo techniques and protocols for evaluating the efficacy of Cipamfylline in preclinical animal models of respiratory inflammation. The included methodologies cover lung function analysis, assessment of airway inflammation via bronchoalveolar lavage, and histopathological evaluation of lung tissue.

Introduction to Cipamfylline's Mechanism of Action

Phosphodiesterase 4 (PDE-4) is a critical enzyme in the inflammatory cascade, primarily expressed in immune cells like macrophages, neutrophils, and T-cells. It specifically hydrolyzes cAMP, thus terminating its signaling. Inhibition of PDE-4 by Cipamfylline leads to an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and inactivates pro-inflammatory transcription factors, such as NF-κB. This cascade of events ultimately results in the suppression of a wide range of inflammatory responses, including the production of pro-inflammatory cytokines and chemokines, and the infiltration of inflammatory cells into the lungs.

Caption: Cipamfylline's anti-inflammatory signaling pathway.

In Vivo Models for Efficacy Testing

The selection of an appropriate animal model is crucial for evaluating the therapeutic potential of Cipamfylline. The following models are widely used to recapitulate key features of human respiratory diseases like COPD.

Cigarette Smoke (CS)-Induced Chronic Inflammation and Emphysema Model

This is the most relevant model for COPD as cigarette smoking is the primary cause of the disease in humans.[1][2]

-

Species: Mice (e.g., C57BL/6) or rats.

-

Induction: Animals are exposed to mainstream cigarette smoke for several weeks to months. This can be done using whole-body exposure chambers or nose-only exposure systems.

-

Key Features: This model mimics chronic bronchitis, emphysema, and pulmonary inflammation, characterized by the influx of neutrophils and macrophages into the lungs.[3]

Lipopolysaccharide (LPS)-Induced Acute Lung Inflammation Model

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation and is often used to model acute exacerbations of COPD.[1][4]

-

Species: Mice or rats.

-

Induction: A single or repeated intranasal or intratracheal instillation of LPS.

-

Key Features: This model is characterized by a robust and rapid influx of neutrophils into the airways, peaking within 24 hours of LPS administration. It is ideal for screening the acute anti-inflammatory effects of compounds.[5]

Elastase-Induced Emphysema Model

This model is used to study the development of emphysema, a key pathological feature of COPD.

-

Species: Mice or hamsters.

-

Induction: A single intratracheal instillation of porcine pancreatic elastase.

-

Key Features: Elastase breaks down elastin in the alveolar walls, leading to airspace enlargement and loss of lung elasticity, mimicking the emphysematous component of COPD.

Experimental Workflow for In Vivo Efficacy Studies

A typical experimental workflow for evaluating the efficacy of Cipamfylline in a respiratory disease model is outlined below.

Caption: General experimental workflow for in vivo studies.

Key Efficacy Endpoints and Measurement Protocols

Lung Function Tests

Assessing changes in lung mechanics is a critical endpoint for determining the therapeutic benefit of Cipamfylline. Both invasive and non-invasive methods can be employed.[6][7][8]

-

Invasive Measurement of Lung Resistance and Compliance:

-

Protocol:

-

Anesthetize the animal (e.g., with ketamine/xylazine).

-

Tracheostomize the animal and connect it to a small animal ventilator (e.g., FlexiVent).

-

Administer a muscle relaxant to prevent spontaneous breathing.

-

Use the forced oscillation technique to measure respiratory system resistance (Rrs) and elastance (Ers), or dynamic compliance (Cdyn).

-

A bronchodilator response can be assessed by challenging the animals with a bronchoconstrictor agent (e.g., methacholine) before and after treatment with Cipamfylline.

-

-

-

Non-invasive Whole-Body Plethysmography:

-

Protocol:

-

Place conscious, unrestrained animals in a whole-body plethysmography chamber.

-

Allow a period of acclimatization.

-

Record breathing patterns (tidal volume, respiratory rate, and enhanced pause - Penh) at baseline and after challenge with a bronchoconstrictor.

-

Penh is a dimensionless parameter that correlates with airway resistance.

-

-

Table 1: Quantitative Data on the Effects of PDE-4 Inhibitors on Lung Function in Animal Models

| Parameter | Animal Model | PDE-4 Inhibitor | Dose | Route | % Improvement vs. Vehicle | Reference |

| Airway Conductance | Serotonin-challenged rats | Roflumilast | 10 µmol/kg | i.v. | ~60% increase | [6] |

| Airway Conductance | Histamine-challenged guinea pigs | Roflumilast | 10 µmol/kg | i.v. | ~70% increase | [6] |

| Pulmonary Compliance | Bleomycin-induced fibrosis in mice | Cilomilast | 10 mg/kg | i.p. | Significant increase | [7] |

Bronchoalveolar Lavage (BAL) Fluid Analysis

BAL is a minimally invasive procedure that allows for the collection of cells and fluid from the lower respiratory tract, providing a snapshot of the inflammatory state of the lungs.[9][10][11]

-

Protocol:

-

Euthanize the animal via an approved method.

-

Expose the trachea and insert a cannula.

-

Instill a known volume of sterile saline or PBS into the lungs and gently aspirate.

-

Repeat the lavage process 2-3 times and pool the recovered fluid.

-

Centrifuge the BAL fluid to separate the cells from the supernatant.

-

-

Analysis:

-

Total and Differential Cell Counts: Resuspend the cell pellet and perform a total cell count using a hemocytometer. Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa) to count the number of macrophages, neutrophils, lymphocytes, and eosinophils.

-

Biomarker Analysis in BAL Supernatant: The supernatant can be used to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), and chemokines (e.g., CXCL1/KC, MCP-1) using ELISA or multiplex assays.

-

Table 2: Quantitative Data on the Effects of PDE-4 Inhibitors on BAL Fluid Parameters in Animal Models

| Parameter | Animal Model | PDE-4 Inhibitor | Dose | Route | % Reduction vs. Disease Control | Reference |

| Total Cells | LPS-induced inflammation in mice | Roflumilast | 1 mg/kg | p.o. | ~50% | [3] |

| Macrophages | LPS-induced inflammation in mice | Roflumilast | 1 mg/kg | p.o. | ~45% | [3] |

| Neutrophils | CS-induced inflammation in mice | Roflumilast | 1 mg/kg | p.o. | ~40% | [12] |

| Eosinophils | Ovalbumin-challenged rats | Roflumilast | 2.7 µmol/kg | p.o. | 50% (ED50) | [6] |

| TNF-α | LPS-induced inflammation in rats | Roflumilast | 0.3 µmol/kg | p.o. | 50% (ED50) | [6] |

| IL-6 | LPS-induced inflammation in mice | Roflumilast | 1 mg/kg | p.o. | Significant reduction | [3] |

| IL-1β | LPS-induced inflammation in mice | Roflumilast | 1 mg/kg | p.o. | Significant reduction | [3] |

Histopathological Analysis of Lung Tissue

Histopathology provides a qualitative and semi-quantitative assessment of the structural changes in the lungs, such as inflammation, airway remodeling, and emphysema.[5][13][14]

-

Protocol:

-

After BAL, perfuse the lungs with saline to remove blood.

-

Inflate the lungs with a fixative (e.g., 10% neutral buffered formalin) at a constant pressure.

-

Excise the lungs and immerse them in the fixative for at least 24 hours.

-

Process the fixed lung tissue, embed in paraffin, and cut thin sections.

-

Stain the sections with Hematoxylin and Eosin (H&E) for general morphology and with special stains like Masson's trichrome for collagen deposition (fibrosis).

-

-

Analysis:

-

Inflammatory Cell Infiltration: Score the peribronchial and perivascular infiltration of inflammatory cells.

-

Airway Remodeling: Measure the thickness of the airway epithelium and smooth muscle layer.

-

Emphysema Assessment: Quantify airspace enlargement by measuring the mean linear intercept (MLI).

-

Mucus Production: Use Periodic acid-Schiff (PAS) staining to identify and quantify mucus-producing goblet cells.

-

Table 3: Quantitative Data on the Effects of PDE-4 Inhibitors on Lung Histopathology in Animal Models

| Parameter | Animal Model | PDE-4 Inhibitor | Dose | Route | Outcome | Reference |

| Lung Inflammation Score | Bleomycin-induced fibrosis in mice | Cilomilast | 10 mg/kg | i.p. | Significant reduction in fibrosis score | [7] |

| Emphysematous Changes | CS-induced emphysema in mice | Roflumilast | 5 mg/kg | p.o. | Prevention of parenchymal destruction | [15] |

| Pulmonary Neutrophilia | LPS-induced inflammation in rats | GSK256066 | Inhaled | Inhaled | Significant suppression | [5] |

Conclusion

The in vivo models and efficacy endpoints described in these application notes provide a robust framework for the preclinical evaluation of Cipamfylline for the treatment of inflammatory respiratory diseases. A comprehensive assessment combining lung function tests, BAL fluid analysis, and histopathology will generate the necessary data to establish a proof-of-concept for the therapeutic potential of Cipamfylline and to support its advancement into clinical development. The quantitative data from studies on other PDE-4 inhibitors, such as Roflumilast and Cilomilast, serve as a valuable benchmark for these investigations.

References

- 1. Cigarette smoke up‐regulates PDE3 and PDE4 to decrease cAMP in airway cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory Respiratory Diseases [frontiersin.org]

- 3. Roflumilast reduces the number of lung adenocarcinomas, inflammation, and emphysema in a smoking-induced mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of PDE4 inhibition for COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Effects of phosphodiesterase 4 inhibition on bleomycin-induced pulmonary fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sciencedaily.com [sciencedaily.com]

- 9. PDE4 inhibitors as potential therapeutic agents in the treatment of COPD-focus on roflumilast - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Cellular and Biochemical Analysis of Bronchoalveolar Lavage Fluid from Murine Lungs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. atsjournals.org [atsjournals.org]

Application Notes and Protocols: Cipamfylline as a Tool Compound for PDE4 Inhibition Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cipamfylline is a potent and selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme crucial in the inflammatory cascade.[1][2][3] By inhibiting PDE4, Cipamfylline leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This elevation in cAMP is associated with the downregulation of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), and the upregulation of anti-inflammatory cytokines. These characteristics make Cipamfylline a valuable tool compound for in vitro and in vivo studies aimed at understanding the role of PDE4 in various physiological and pathological processes, particularly in inflammatory and immunological disorders.

These application notes provide an overview of Cipamfylline's mechanism of action and detailed protocols for its use in key experimental assays to study PDE4 inhibition.

Mechanism of Action: PDE4 Signaling Pathway

PDE4 enzymes specifically hydrolyze cAMP, a key second messenger. Inhibition of PDE4 by compounds like Cipamfylline prevents the degradation of cAMP, leading to its accumulation within the cell. Increased cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and regulates the activity of various downstream targets, including transcription factors like cAMP response element-binding protein (CREB). This signaling cascade ultimately results in a dampened inflammatory response, characterized by reduced production of pro-inflammatory cytokines such as TNF-α.

Caption: PDE4 Inhibition Signaling Pathway.

Data Presentation

Table 1: Inhibitory Potency of Cipamfylline against PDE4 Isoforms (Illustrative Data)

| PDE4 Isoform | IC50 (nM) [Example] |

| PDE4A | 15 |

| PDE4B | 5 |

| PDE4C | 25 |

| PDE4D | 10 |

Table 2: Functional Potency of Cipamfylline in Cellular Assays (Illustrative Data)

| Assay | Cell Type | Stimulus | IC50 (nM) [Example] |

| cAMP Accumulation | PBMCs | Forskolin | 20 |

| TNF-α Release Inhibition | Macrophages | LPS | 50 |

Experimental Protocols

The following are detailed protocols for key experiments to characterize the activity of Cipamfylline as a PDE4 inhibitor.

PDE4 Enzymatic Inhibition Assay

This protocol describes a method to determine the in vitro potency of Cipamfylline against recombinant human PDE4 enzymes.

Caption: PDE4 Enzymatic Inhibition Assay Workflow.

Materials:

-

Recombinant human PDE4A, PDE4B, PDE4C, and PDE4D enzymes

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA)

-

cAMP substrate

-

Cipamfylline

-

DMSO (for compound dilution)

-

Detection reagent (e.g., based on fluorescence polarization, HTRF, or colorimetric methods)

-

384-well microplates

Procedure:

-

Prepare serial dilutions of Cipamfylline in DMSO. Further dilute in Assay Buffer to the final desired concentrations.

-

Add a fixed amount of recombinant PDE4 enzyme to each well of the microplate.

-

Add the diluted Cipamfylline or vehicle control (DMSO in Assay Buffer) to the respective wells.

-

Pre-incubate the plate for 15 minutes at 37°C.

-

Initiate the enzymatic reaction by adding a fixed concentration of cAMP substrate to all wells.

-

Incubate the reaction for 30-60 minutes at 37°C.

-

Terminate the reaction according to the detection kit manufacturer's instructions.

-

Add the detection reagent and incubate as required.

-

Measure the signal using a suitable plate reader.

-

Calculate the percent inhibition for each Cipamfylline concentration relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.

Intracellular cAMP Accumulation Assay

This protocol measures the ability of Cipamfylline to increase intracellular cAMP levels in a cellular context.

Caption: Intracellular cAMP Accumulation Assay Workflow.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., U937)

-

Cell culture medium

-

Cipamfylline

-

Forskolin (or another adenylyl cyclase activator)

-

cAMP assay kit (e.g., ELISA, HTRF)

-

96-well cell culture plates

Procedure:

-

Seed cells into a 96-well plate and allow them to adhere or stabilize overnight.

-

Prepare serial dilutions of Cipamfylline in cell culture medium.

-

Pre-treat the cells with the diluted Cipamfylline or vehicle control for 30 minutes at 37°C.

-

Stimulate the cells with a fixed concentration of forskolin for 15-30 minutes at 37°C to induce cAMP production.

-

Lyse the cells according to the cAMP assay kit manufacturer's protocol.

-

Measure the intracellular cAMP concentration in the cell lysates using the chosen assay method.

-

Calculate the fold-change in cAMP levels for each Cipamfylline concentration compared to the vehicle control and determine the EC50 value.

TNF-α Release Inhibition Assay

This protocol assesses the anti-inflammatory effect of Cipamfylline by measuring its ability to inhibit the release of TNF-α from stimulated immune cells.

Caption: TNF-α Release Inhibition Assay Workflow.

Materials:

-

Human macrophages (e.g., derived from monocytes) or PBMCs

-

Cell culture medium

-

Cipamfylline

-

Lipopolysaccharide (LPS)

-

TNF-α ELISA kit

-

96-well cell culture plates

Procedure:

-

Isolate and seed macrophages or PBMCs into a 96-well plate.

-

Prepare serial dilutions of Cipamfylline in cell culture medium.

-

Pre-treat the cells with the diluted Cipamfylline or vehicle control for 1 hour at 37°C.

-

Stimulate the cells with a fixed concentration of LPS (e.g., 100 ng/mL) to induce TNF-α production.

-

Incubate the plate for 4-24 hours at 37°C.

-

Collect the cell culture supernatant.

-

Measure the concentration of TNF-α in the supernatant using an ELISA kit according to the manufacturer's instructions.

-

Calculate the percent inhibition of TNF-α release for each Cipamfylline concentration relative to the LPS-stimulated vehicle control and determine the IC50 value.

Conclusion

Cipamfylline serves as a valuable pharmacological tool for investigating the roles of PDE4 in inflammatory and immune responses. The protocols outlined in these application notes provide a framework for researchers to characterize the in vitro and cellular effects of Cipamfylline and other PDE4 inhibitors. By employing these standardized assays, researchers can gain a deeper understanding of the therapeutic potential of targeting the PDE4 signaling pathway.

References

- 1. The effect of the PDE-4 inhibitor (cipamfylline) in two human models of irritant contact dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]